molecular formula C20H17BrN6O2 B058141 8-ブロモ-7-ブチン-2-イル-3-メチル-1-(4-メチルキナゾリン-2-イルメチル)-3,7-ジヒドロプリン-2,6-ジオン CAS No. 853029-57-9

8-ブロモ-7-ブチン-2-イル-3-メチル-1-(4-メチルキナゾリン-2-イルメチル)-3,7-ジヒドロプリン-2,6-ジオン

カタログ番号 B058141
CAS番号: 853029-57-9
分子量: 453.3 g/mol
InChIキー: RCZJXCXNYGHNSR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds involves complex chemical reactions designed to introduce various functional groups into the purine backbone, enhancing its biological activity and specificity. An example within this context is the synthesis of BI 1356, a dipeptidyl peptidase-4 inhibitor, which shares structural similarities with the compound of interest (Thomas et al., 2008). The synthesis often involves the strategic introduction of bromo and methyl groups to achieve the desired biological effects.

Molecular Structure Analysis

The molecular structure of purine derivatives, including the compound , is critical for their biological activity. Structural analyses often involve X-ray crystallography and spectroscopic methods to elucidate the arrangement of atoms and the presence of functional groups that dictate interaction with biological targets. The structural complexity and specific substitutions on the purine ring system, such as bromo and methyl groups, play a significant role in the compound's reactivity and potential biological applications.

Chemical Reactions and Properties

Compounds like "8-Bromo-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione" undergo various chemical reactions, including nucleophilic substitution and addition reactions, which are essential for their synthesis and modification. These reactions are influenced by the presence of functional groups, such as the bromo and methyl groups, which can affect the compound's reactivity and stability (Khaliullin & Klen, 2010).

科学的研究の応用

DPP-4阻害剤としての製薬研究

この化合物は、2型糖尿病の治療に使用されるよく知られたDPP-4阻害剤であるリナグリプチンと構造的に関連しています。 リナグリプチンの合成における中間体としての役割は、新規抗糖尿病薬の開発における製薬研究における重要性を強調しています .

酵素阻害研究

DPP-4酵素に対する阻害作用があるため、この化合物は酵素動力学と阻害メカニズムを研究するために生化学的アッセイで使用できます。 これは、酵素と基質の相互作用と、治療薬としての酵素阻害剤の開発の理解を深めることができます .

分子モデリングと創薬

この化合物のユニークな構造により、分子モデリング研究に適しています。 研究者は、それを用いてさまざまな生物学的標的との結合親和性と相互作用を研究し、効力を向上させ、副作用を軽減した新しい薬物の合理的な設計を支援することができます .

生化学的経路分析

DPP-4阻害剤として、この化合物はグルコース代謝に関与する生化学的経路を解剖するために使用できます。 これは、糖尿病の病態生理に関する洞察を提供し、潜在的に新しい治療標的を発見することができます .

合成化学と触媒

この化合物は、臭素原子とアルキン基が存在するため、合成有機化学において貴重な基質となります。 クロスカップリング反応や、複雑な分子の合成のためのビルディングブロックとして使用できます .

材料科学研究

この化合物の構造により、材料科学、特に有機半導体の開発において使用できる可能性があります。 その芳香族複素環は、有機発光ダイオード(OLED)などのデバイス用の電子材料の設計に利用できます .

特性

IUPAC Name

8-bromo-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN6O2/c1-4-5-10-26-16-17(24-19(26)21)25(3)20(29)27(18(16)28)11-15-22-12(2)13-8-6-7-9-14(13)23-15/h6-9H,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCZJXCXNYGHNSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCN1C2=C(N=C1Br)N(C(=O)N(C2=O)CC3=NC4=CC=CC=C4C(=N3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00647176
Record name 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

853029-57-9
Record name 8-Bromo-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-1H-purine-2,6-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=853029-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-bromo-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

10.00 kg (33.66 mol) of 3-methyl-7-(2-butin-1-yl)-8-bromoxanthine, 7.13 kg (37.02 mol) of 2-chloromethyl-4-methylquinazoline, 3.92 kg (37.02 mol) of anhydrous sodium carbonate and 30 liters of N-methyl-2-pyrrolidone are initially charged in the reactor. The reactor contents are heated to 140° C. and stirred at 140° C. for 2 hours. After the reaction has ended, the reaction mixture is cooled to 80° C. and diluted with 60 liters of 96% ethanol and subsequently at 70° C. with 55 liters of water. At 60° C., 4.04 kg (67.32 mol) of acetic acid are metered in and flushed in with 5 liters of water. The resulting suspension is stirred at 60° C. for 30 minutes, then cooled to 23° C. and stirred for a further 30 minutes. Subsequently, the product is centrifuged off and washed first with a mixture of 20 liters of 96% ethanol and 20 liters of water, then with 40 liters of 96% ethanol and 40 liters of water. Drying is effected at 45° C. in a drying cabinet under inertization.
Quantity
10 kg
Type
reactant
Reaction Step One
Quantity
7.13 kg
Type
reactant
Reaction Step One
Quantity
3.92 kg
Type
reactant
Reaction Step One
Quantity
30 L
Type
solvent
Reaction Step One
Quantity
4.04 kg
Type
reactant
Reaction Step Two
Quantity
60 L
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 28.91 g of 3-methyl-7-(2-butyn-1-yl)-8-bromoxanthine, 20.00 g of 2-chloromethyl-4-methylquinazoline and 27.74 g of potassium carbonate in 235 ml of N-methylpyrrolidone is warmed to 75° C. and stirred at this temperature for six hours. Subsequently, the reaction mixture is slowly treated with 235 ml of water, a pale precipitate depositing. The suspension is cooled in an ice bath. The precipitate is filtered off with suction, washed with water and a little petroleum ether and dried at 50° C. in a circulating air drying oven.
Quantity
28.91 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
27.74 g
Type
reactant
Reaction Step One
Quantity
235 mL
Type
solvent
Reaction Step One
Name
Quantity
235 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

3-Methyl-7-(2-butyn-l-yl)-8-bromo-xanthine (10 gm) and N,N-dimethylacetamide (150 mL) were charged into a 1000 mL round bottomed flask equipped with a mechanical stirrer. Potassium carbonate (9.3 gm) and 2-(chloromethyl)-4-methylquinazoline (6.8 gm) were added to the reaction mixture at room temperature. The reaction mixture was heated to 90° C. and maintained the temperature for 8 hours. The reaction mixture was cooled to 30° C. and water (450 mL) was added and the mixture was stirred for 1 hour at 30° C. The solid formed was collected by filtration and washed with water (150 mL). The wet cake was charged into 500 mL round bottomed flask and toluene (220 mL) was added and the mixture was heated to reflux temperature and maintained for 1 hour. The mixture was cooled to 10° C. and maintained for 2 hours. The solid was collected by filtration and washed with toluene (50 mL). The solid was dried in oven under vacuum at 80° C. to get 10.8 gm of the title compound. Purity by HPLC: 99.59%
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
9.3 g
Type
reactant
Reaction Step Two
Quantity
6.8 g
Type
reactant
Reaction Step Two
Name
Quantity
450 mL
Type
solvent
Reaction Step Three

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。